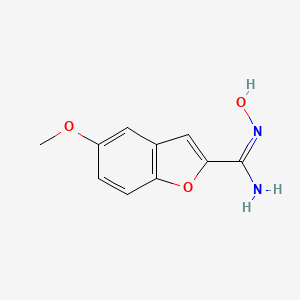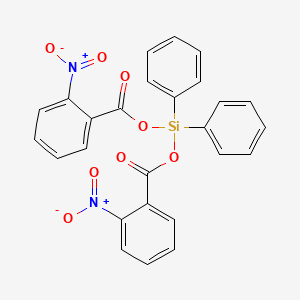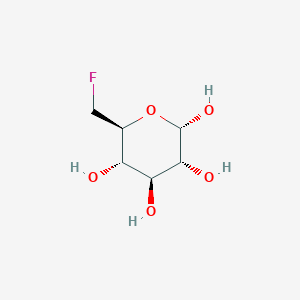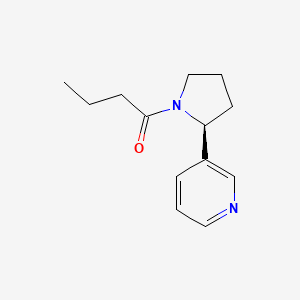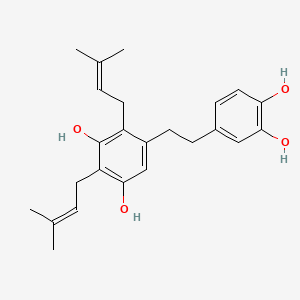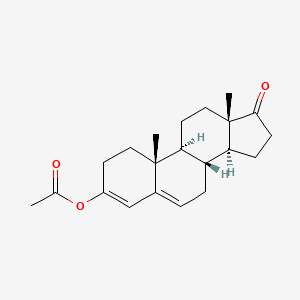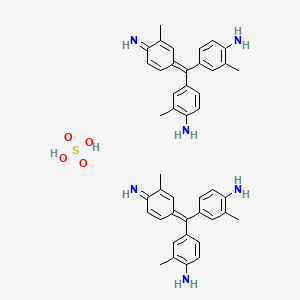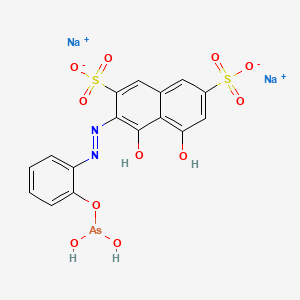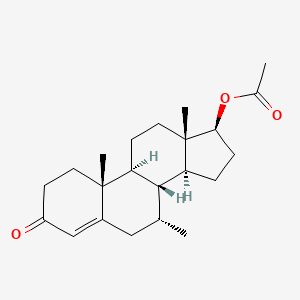
4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
These substances are confined as non-migratory components of glassy solid flakes or granules . Ceramic frits are primarily used in the production of glass and ceramics, where they serve as essential components in glazes and enamels.
准备方法
Synthetic Routes and Reaction Conditions: Ceramic frits are obtained by fusing raw materials in a melting kiln at high temperatures ranging from 1350°C to 1550°C. The melt is then cooled quickly, either by a laminating process or by quenching in water, which transforms it into a fragmented solid .
Industrial Production Methods: The industrial production of ceramic frits involves the careful selection and combination of raw materials, such as silica, alumina, and various metal oxides. These materials are melted together in a kiln, and the resulting molten mixture is rapidly cooled to form the frit. This process ensures that the chemical substances are confined within the glassy matrix, making them insoluble in water and most commonly used acids and bases .
化学反应分析
Types of Reactions: Ceramic frits can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition of the frit and the conditions under which they are used.
Common Reagents and Conditions:
Oxidation: Involves the reaction of the frit with oxygen or other oxidizing agents at high temperatures.
Reduction: Involves the reaction of the frit with reducing agents, such as carbon or hydrogen, at elevated temperatures.
Substitution: Involves the replacement of one or more components of the frit with other chemical substances under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific composition of the frit and the reaction conditions. For example, oxidation reactions may produce metal oxides, while reduction reactions may yield elemental metals or other reduced compounds.
科学研究应用
Ceramic frits have a wide range of scientific research applications, including:
Chemistry: Used as precursors in the synthesis of advanced materials, such as glass-ceramics and composite materials.
Biology: Employed in the development of bioactive glass materials for medical applications, such as bone regeneration and tissue engineering.
Medicine: Utilized in the production of dental ceramics and other medical devices that require biocompatible and durable materials.
作用机制
The mechanism of action of ceramic frits involves their ability to form a continuous glassy phase when mixed with other materials. This glassy phase provides structural integrity and stability to the final product. The molecular targets and pathways involved in this process include the interaction of the frit components with the surrounding materials, leading to the formation of strong chemical bonds and a stable glassy matrix .
相似化合物的比较
Ceramic frits can be compared with other similar compounds, such as:
Glass Formers: Compounds like silica and boron oxide, which have the ability to form glasses separately or in combination with other materials.
Metal Oxides: Compounds like alumina and zirconia, which are used in the production of advanced ceramics and glass-ceramics.
Composite Materials: Materials that combine ceramic frits with other components to enhance their properties and performance.
Uniqueness: Ceramic frits are unique in their ability to form a continuous glassy phase that provides both aesthetic and protective properties to the final product. This makes them essential components in the production of high-quality glazes and enamels for ceramics .
属性
CAS 编号 |
66264-72-0 |
|---|---|
分子式 |
C20H27NO3S |
分子量 |
361.5 g/mol |
IUPAC 名称 |
4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfanylphenol |
InChI |
InChI=1S/C20H27NO3S/c1-14(4-5-15-6-9-17(24-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)25-3/h6-12,14,19,21-23H,4-5,13H2,1-3H3 |
InChI 键 |
CRDBXRWQBYVTGN-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)SC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine](/img/structure/B12704621.png)
